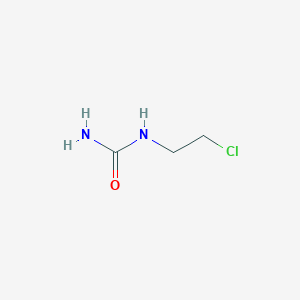

2-Chloroethylurea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47538. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloroethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClN2O/c4-1-2-6-3(5)7/h1-2H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITBMHVXCILUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286777 | |

| Record name | 2-Chloroethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6296-42-0 | |

| Record name | N-(2-Chloroethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6296-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 47538 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006296420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6296-42-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloroethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6296-42-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloroethylurea CAS number and properties

An In-depth Technical Guide to 2-Chloroethylurea for Scientific Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal chemical intermediate in the landscape of medicinal chemistry and drug development. Far more than a simple precursor, its unique chemical properties are foundational to the synthesis and mechanism of a class of potent antineoplastic agents. This document will dissect its core characteristics, synthesis protocols, mechanistic pathways, and the critical safety protocols required for its handling, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Core Identity and Physicochemical Properties

This compound, identified by CAS Number 6296-42-0 , is the structural cornerstone for many biologically active molecules.[1][2][3] Its significance lies in the reactive 2-chloroethyl moiety attached to a urea backbone, a combination that imparts specific alkylating capabilities to its derivatives.

A summary of its key physicochemical properties is presented below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 6296-42-0 | [1][3] |

| Molecular Formula | C₃H₇ClN₂O | [1][3] |

| Molecular Weight | 122.55 g/mol | [1][4] |

| IUPAC Name | N-(2-chloroethyl)urea | [3] |

| Synonyms | (2-Chloroethyl)urea, β-Chloroethylurea | [3] |

| Appearance | Solid | |

| Melting Point | 200-207 °C (solvent-dependent) | [3] |

| Boiling Point | 213 °C at 760 mmHg | [3] |

| Density | 1.237 g/cm³ | [3] |

| SMILES | NC(=O)NCCCl | [1] |

| InChI Key | BITBMHVXCILUEX-UHFFFAOYSA-N |

Synthesis: A Gateway to Nitrosoureas

This compound is not typically an end-product but rather a critical intermediate, most notably in the synthesis of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU, Carmustine), a widely used chemotherapeutic agent.[5][6] The synthesis of its parent urea, 1,3-bis(2-chloroethyl)urea, is a foundational step. Modern protocols prioritize safety by avoiding hazardous reagents like phosgene.

Experimental Protocol: Synthesis of 1,3-bis(2-chloroethyl)urea via CDI

This method utilizes 1,1'-carbonyldiimidazole (CDI) as a safer alternative to phosgene for installing the carbonyl group.[6][7]

Principle: CDI acts as a phosgene equivalent, reacting with 2-chloroethylamine to form an activated intermediate that subsequently reacts with another molecule of 2-chloroethylamine to yield the desired disubstituted urea. Triethylamine is used as a base to neutralize the hydrochloride salt of the starting material.

Materials:

-

2-chloroethylamine hydrochloride

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine

-

Water (deionized)

-

Isopropanol

Step-by-Step Methodology:

-

Reaction Setup: To a stirred suspension of 2-chloroethylamine hydrochloride in anhydrous THF in a round-bottom flask, add triethylamine. Cool the mixture to 10-20°C.

-

CDI Addition: Slowly add CDI to the reaction mixture in a controlled manner. Causality: Slow addition is crucial to manage the exothermic nature of the reaction and prevent side product formation.

-

Reaction Progression: Stir the reaction mixture at 35-40°C for approximately 2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.

-

Precipitation & Isolation: Add water to the resulting residue to precipitate the crude 1,3-bis(2-chloroethyl)urea. Collect the solid product by filtration and wash thoroughly with cold water to remove any remaining salts.[7]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like isopropanol to yield the pure compound.[7]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 1,3-bis(2-chloroethyl)urea.

Chemical Reactivity and Mechanism of Action in Oncology

The true value of this compound in drug development is realized upon its conversion to N-(2-chloroethyl)-N-nitrosoureas (CENUs). These compounds are potent bifunctional alkylating agents used in cancer therapy.[8]

Mechanism of CENU-Mediated Cytotoxicity

The antitumor activity of CENUs stems from their non-enzymatic decomposition under physiological conditions. This degradation yields two types of reactive species: a 2-chloroethyl carbonium ion and an organic isocyanate.[8]

-

DNA Alkylation: The highly electrophilic 2-chloroethyl carbonium ion readily attacks nucleophilic sites on DNA bases, primarily the O⁶ position of guanine. Following this initial alkylation, an intramolecular cyclization occurs, displacing the chloride ion. This creates a highly reactive ethylene bridge that can react with a cytosine on the opposing DNA strand, resulting in a covalent interstrand cross-link. This cross-linking prevents DNA replication and transcription, ultimately triggering apoptosis.[8]

-

Protein Carbamoylation: The second product, an isocyanate, can react with lysine residues on proteins, a process known as carbamoylation. This can inactivate critical enzymes, including those involved in DNA repair, thus potentiating the cytotoxic effects of the DNA alkylation.[8]

Advanced Insights: "Soft" Alkylation and Thioredoxin-1

While the DNA-damaging effects of CENUs are well-established, research into related aryl chloroethyl ureas (CEUs) has revealed a more nuanced mechanism. These "soft" alkylating agents show a preference for "soft" nucleophiles, such as the cysteinyl residues in proteins, over the "hard" nucleophiles found in DNA.[9]

Specifically, certain CEU derivatives have been shown to covalently bind to and inhibit the nuclear translocation of Thioredoxin-1 (TRX1).[9][10] TRX1 is a key protein in maintaining cellular redox balance and is often overexpressed in tumors, contributing to drug resistance. By targeting TRX1, these CEU derivatives can inhibit tumor growth and potentially overcome resistance to other chemotherapeutics.[9]

CENU Decomposition Pathway

Caption: General decomposition pathway of CENUs leading to cytotoxicity.

Analytical Methodologies

The characterization and quantification of this compound and its derivatives are essential for quality control and research. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.

Protocol: HPLC Analysis of Nitrosourea Compounds

This protocol provides a general framework for the analysis of nitrosourea derivatives, which is applicable to reaction monitoring and purity assessment.

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A C18 column retains the relatively nonpolar nitrosourea, while a polar mobile phase elutes it. A UV detector is effective for detection due to the presence of chromophores in the molecule.

Instrumentation and Conditions:

-

Apparatus: Liquid chromatograph with a UV detector.[7]

-

Column: Reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. The exact ratio must be optimized for the specific analyte.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Column Temperature: 25°C.[7]

-

Detection Wavelength: 200 nm.[7]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or mobile phase) to a known concentration. Filter the sample through a 0.45 µm syringe filter to remove particulates.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.

-

Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of all components.

-

Analysis: Identify the peak corresponding to the analyte by comparing its retention time to that of a known reference standard. Quantify the analyte using a calibration curve prepared from standards of known concentrations.

Safety, Handling, and Toxicity

This compound and its derivatives are hazardous compounds that must be handled with stringent safety precautions.

GHS Hazard Classification

| Hazard Class | Category | Code | Statement | Source(s) |

| Acute Toxicity, Oral | 3 | H301 | Toxic if swallowed | [4][11] |

| Skin Irritation | 2 | H315 | Causes skin irritation | [3] |

| Eye Irritation | 2A | H319 | Causes serious eye irritation | [3] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation | [12] |

Signal Word: Danger [11]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

-

Personal Protective Equipment:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.[13]

-

Lab Coat: A standard lab coat is required. For larger quantities, a chemical-resistant apron is recommended.

-

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up and away from incompatible materials.[11][13]

-

Disposal: Dispose of waste material as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12]

Conclusion

This compound is a molecule of profound importance in the field of oncology drug development. Its role as a key precursor to the N-(2-chloroethyl)-N-nitrosourea class of chemotherapeutics underscores the necessity for a deep understanding of its synthesis, reactivity, and handling. As research evolves, new derivatives continue to be explored, targeting not only DNA but also critical cellular proteins like TRX1, opening new avenues for therapeutic intervention. This guide serves as a foundational technical resource for the scientists and researchers working to harness the potential of this versatile chemical scaffold.

References

-

N-(2-Chloroethyl)urea AldrichCPR. Sigma-Aldrich.

-

1-(2-Chloroethyl)urea. ChemScene. [1]

-

N-Nitrosotris-(2-chloroethyl)urea. Santa Cruz Biotechnology. [14]

-

2-Chloroethyl urea. Molbase. [2]

-

N-(2-Chloroethyl)urea. ECHEMI. [3]

-

Synthesis of 1,3-bis(2-chloroethyl)urea. PrepChem.com.

-

Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas. RSC Publishing. [15]

-

Nitrosourea Chemotherapeutic Agents. 15th Report on Carcinogens. National Institutes of Health. [8]

-

Mechanism of action of (2-haloethyl)nitrosoureas on DNA. PubMed.

-

1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea synthesis. ChemicalBook. [16]

-

1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea. Benchchem.

-

N-(2-Chloroethyl)urea CID 240817. PubChem. [4]

-

1,3-Bis(2-chloroethyl)urea. Benchchem. [7]

-

Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. NRC Research Press. [9]

-

1-(2-Chloroethyl)urea Safety Data Sheet. Fluorochem. [13]

-

This compound Safety Data Sheet. ChemicalBook. [11]

-

2-Chloroethyl urea derivatives. Google Patents. [17]

-

1,3-Bis(2-chloroethyl)urea CID 95791. PubChem.

-

MSDS of 1,3-bis(2-chloroethyl)urea. Capot Chemical Co., Ltd. [12]

-

N-(2-Chloroethyl)urea (CAS No: 6296-42-0) API Intermediate Manufacturers. apicule. [5]

-

Process for preparation of carmustine. Google Patents. [6]

-

Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Scholars Research Library.

-

In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. PubMed. [18]

-

Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. PubMed. [10]

Sources

- 1. chemscene.com [chemscene.com]

- 2. molbase.com [molbase.com]

- 3. echemi.com [echemi.com]

- 4. N-(2-Chloroethyl)urea | C3H7ClN2O | CID 240817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apicule.com [apicule.com]

- 6. US20190169116A1 - Process for preparation of carmustine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. capotchem.cn [capotchem.cn]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. scbt.com [scbt.com]

- 15. Nitric oxide release by N -(2-chloroethyl)- N -nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/C4RA11137K [pubs.rsc.org]

- 16. 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea synthesis - chemicalbook [chemicalbook.com]

- 17. US4384140A - 2-Chloroethyl urea derivatives - Google Patents [patents.google.com]

- 18. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of N-(2-Chloroethyl)urea in Medicinal Chemistry

An In-Depth Technical Guide to the Physical and Chemical Properties of N-(2-Chloroethyl)urea

For Researchers, Scientists, and Drug Development Professionals

N-(2-Chloroethyl)urea is a pivotal chemical intermediate, primarily recognized for its role as a foundational building block in the synthesis of chloroethylnitrosoureas (CENUs), a class of potent anticancer agents.[1] Its deceptively simple structure, featuring a reactive alkyl chloride and a urea moiety, provides the essential pharmacophore for the dual-action mechanism of DNA alkylation and protein carbamoylation that defines the therapeutic efficacy of drugs like Carmustine (BCNU) and Lomustine (CCNU).[2][3] This guide offers a comprehensive exploration of the physicochemical properties, reactivity, synthesis, and analytical characterization of N-(2-Chloroethyl)urea, providing insights essential for professionals in drug discovery and development.

Caption: Chemical Structure of N-(2-Chloroethyl)urea.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical identifiers for N-(2-Chloroethyl)urea are summarized below. It is noteworthy that there is a significant discrepancy in the reported melting point in chemical databases. While one source indicates a value of 102°C[4], another reports a range of 200-207°C[5]. The lower value is more consistent with related structures, such as 1,3-bis(2-chloroethyl)urea, which has a melting point of 128-129°C.[6] The higher value may be erroneous or correspond to a different solvate or crystalline form; experimental verification is advised.

| Property | Value | Reference(s) |

| IUPAC Name | 2-chloroethylurea | [7] |

| CAS Number | 6296-42-0 | [7] |

| Molecular Formula | C₃H₇ClN₂O | [4] |

| Molecular Weight | 122.55 g/mol | [8] |

| Appearance | White to off-white solid/crystalline powder | |

| Melting Point | 102°C or 200-207°C (see note above) | [4][5] |

| Boiling Point | 213°C at 760 mmHg | [5] |

| Density | ~1.237 g/cm³ | [5] |

| Solubility | Slightly soluble in water ("almost transparency"). Soluble in methanol. | [5] |

| Synonyms | (2-Chloroethyl)urea, β-Chloroethylurea, 1-(2-chloroethyl)urea | [7][8] |

Section 2: Chemical Reactivity and Mechanistic Insight

The chemical behavior of N-(2-Chloroethyl)urea is dictated by its two primary functional groups: the terminal alkyl chloride and the urea backbone. This dual functionality is the cornerstone of its utility in synthesizing CENU anticancer agents.

Alkylating Potential

The 2-chloroethyl group is an electrophilic moiety. In biological systems, and under appropriate reaction conditions, the carbon atom bonded to the chlorine is susceptible to nucleophilic attack. This reactivity is harnessed in the mechanism of action of CENU drugs, which, after in-vivo decomposition, generate a highly reactive 2-chloroethyl carbonium ion.[2][9] This cation readily alkylates nucleophilic sites on DNA bases (primarily the O⁶ position of guanine), leading to DNA damage and the initiation of apoptosis in rapidly dividing cancer cells.[3][10]

Reactivity of the Urea Moiety: Nitrosation

The most critical reaction for drug development is the nitrosation of the N-(2-Chloroethyl)urea backbone. This is typically achieved by treating the urea with a nitrosating agent, such as sodium nitrite (NaNO₂) in an acidic medium (e.g., formic or acetic acid).[11][12] The reaction introduces a nitroso (-N=O) group onto the nitrogen atom adjacent to the 2-chloroethyl group, yielding the active N-nitroso-N-(2-chloroethyl)urea (CENU) pharmacophore.

Caption: Key nitrosation reaction to form the active CENU pharmacophore.

Decomposition Pathways

Under physiological conditions, the resulting CENUs are unstable and decompose non-enzymatically. This decomposition is crucial for their bioactivity and proceeds via two pathways:

-

Alkylation Pathway: Formation of a 2-chloroethyldiazene hydroxide intermediate, which releases the 2-chloroethyl carbonium ion for DNA alkylation.[3][13] This initial alkylation can lead to interstrand DNA cross-links, a highly cytotoxic lesion.[2]

-

Carbamoylation Pathway: Generation of an isocyanate species that can react with lysine residues on proteins, leading to carbamoylation.[13] This can inactivate DNA repair enzymes, potentially enhancing the cytotoxic effect of DNA alkylation.[2]

Caption: Dual mechanism of action of CENU anticancer agents.

The thermal decomposition of N-(2-Chloroethyl)urea itself, while not extensively studied, is expected to be more complex than that of simple urea. The process likely begins with melting, followed by the evolution of ammonia and the formation of biuret- and triuret-like structures, complicated by reactions involving the chloroethyl group.[14][15]

Section 3: Synthesis and Characterization Protocols

Representative Synthesis Protocol

The synthesis of N-(2-Chloroethyl)urea can be achieved through several routes. A common and effective laboratory-scale method involves the reaction of 2-chloroethylamine hydrochloride with an isocyanate source, such as potassium cyanate, in an aqueous medium.

Objective: To synthesize N-(2-Chloroethyl)urea.

Materials:

-

2-Chloroethylamine hydrochloride

-

Potassium cyanate (KOCN)

-

Deionized water

-

Hydrochloric acid (for pH adjustment)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Reaction flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator.

Procedure:

-

Dissolution: Dissolve 2-chloroethylamine hydrochloride in a minimal amount of warm deionized water in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: In a separate beaker, dissolve a stoichiometric equivalent of potassium cyanate in deionized water.

-

Reaction: Slowly add the potassium cyanate solution to the stirred 2-chloroethylamine solution. The reaction is the in-situ formation of isocyanic acid (HNCO) which then reacts with the amine.

-

Causality: The reaction is typically performed under neutral to slightly acidic conditions to favor the formation of HNCO from the cyanate salt.

-

-

Heating and Monitoring: Gently heat the reaction mixture to 50-60°C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the product is often extracted from the aqueous phase.

-

Extraction: Extract the aqueous solution multiple times with a suitable organic solvent like ethyl acetate.

-

Self-Validation: Complete extraction can be verified by running a TLC on the aqueous layer after the final extraction to ensure no product remains.

-

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure N-(2-Chloroethyl)urea.

Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Mass Spectrometry (MS): Electron ionization mass spectrometry data shows characteristic fragmentation.

-

Expected Peaks (m/z): 30, 44, 73.[7] The molecular ion peak [M]⁺ at m/z 122 and [M+2]⁺ at m/z 124 (due to the ³⁷Cl isotope) should be observable.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity | Reference |

|---|---|---|---|

| 3450 - 3200 | N-H stretching (Amide/Urea) | Strong, broad | [16] |

| ~1700 - 1650 | C=O stretching (Urea, Amide I) | Strong | [16] |

| 1650 - 1550 | N-H bending (Urea, Amide II) | Medium-Strong | [16] |

| 1450 - 1150 | C-N stretching | Medium | [16] |

| 800 - 600 | C-Cl stretching | Strong |[17] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two triplets corresponding to the adjacent -CH₂- groups of the ethyl chain, along with broad signals for the N-H protons.

-

Expected Shifts (δ, ppm): ~3.5-3.7 (t, 2H, -CH₂Cl), ~3.3-3.5 (t, 2H, -NH-CH₂-), ~5.5-6.5 (broad s, 3H, -NH₂ and -NH-). Chemical shifts are estimates based on similar structures.[18]

-

-

¹³C NMR: The carbon spectrum should display two signals for the ethyl carbons and one for the carbonyl carbon.

Section 4: Safety, Handling, and Storage

N-(2-Chloroethyl)urea is a toxic substance and must be handled with appropriate precautions.

-

GHS Classification: Acute Toxicity, Oral, Category 3.[7]

-

Hazard Statements: H301: Toxic if swallowed.[7]

-

Precautions:

-

Handle only in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage in a freezer under an inert atmosphere is recommended.[4]

References

-

National Institutes of Health (NIH). (n.d.). Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens. NCBI Bookshelf. Retrieved from [Link]

-

Ogawa, M. (1981). [Cancer chemotherapy with special reference to pharmacokinetics of nitrosoureas]. Gan To Kagaku Ryoho, 8(3), 334-343. Retrieved from [Link]

-

Tegeder, I., et al. (1997). Mechanism of action of fotemustine, a new chloroethylnitrosourea anticancer agent: evidence for the formation of two DNA-reactive intermediates contributing to cytotoxicity. British Journal of Cancer, 76(5), 579-586. Retrieved from [Link]

-

Lee, M. G., & Threadgill, M. D. (1991). Metabolism of the chloroethylnitrosoureas. Xenobiotica, 21(6), 775-791. Retrieved from [Link]

-

National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition - Nitrosourea Chemotherapeutic Agents. Retrieved from [Link]

- Lund, F. J., & Jensen, B. N. (1983). U.S. Patent No. 4,384,140. Google Patents.

-

PubChem. (n.d.). 1,3-Bis(2-chloroethyl)urea. Retrieved from [Link]

-

SpectraBase. (n.d.). urea, N,N,N'-tris(2-chloroethyl)-. Retrieved from [Link]

-

NIST. (n.d.). Urea, N-(2-chloroethyl)-N'-(2,6-dioxo-3-piperidinyl)-N-nitroso-. NIST Chemistry WebBook. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 6296-42-0 | Product Name : (2-Chloroethyl)urea. Retrieved from [Link]

-

Raju, C. N., et al. (2012). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Der Pharmacia Lettre, 4(4), 1194-1201. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,3-bis(2-chloroethyl)urea. Retrieved from [Link]

- Meka, S. R., et al. (2017). An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea. Google Patents.

- Sivakumaran, M., et al. (2019). Process for preparation of carmustine. Google Patents.

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Chloroethyl)urea. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea. Retrieved from [Link]

-

He, L. N., et al. (2012). A new route of CO2 catalytic activation: syntheses of N-substituted carbamates from dialkyl carbonates and polyureas. Green Chemistry, 14, 2738-2744. Retrieved from [Link]

-

Gothard, C. M., et al. (2018). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Medicinal Chemistry, 61(23), 10429-10467. Retrieved from [Link]

-

Carp, O. (2004). Considerations on the thermal decomposition of urea. Revue Roumaine de Chimie, 49(9), 735-740. Retrieved from [Link]

-

Kanazawa University. (2019). New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). Considerations on the thermal decomposition of urea. Retrieved from [Link]

-

Cioc, R. C., et al. (2017). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 22(6), 943. Retrieved from [Link]

-

Brown, D. G., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 387-396. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Considerations on the thermal decomposition of urea. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Metabolism of the chloroethylnitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6296-42-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. N,N'-bis-(2-Chloroethyl)urea | 2214-72-4 [amp.chemicalbook.com]

- 7. N-(2-Chloroethyl)urea | C3H7ClN2O | CID 240817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Mechanism of action of fotemustine, a new chloroethylnitrosourea anticancer agent: evidence for the formation of two DNA-reactive intermediates contributing to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US4384140A - 2-Chloroethyl urea derivatives - Google Patents [patents.google.com]

- 12. WO2017154019A1 - An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea - Google Patents [patents.google.com]

- 13. [Cancer chemotherapy with special reference to pharmacokinetics of nitrosoureas] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. revroum.lew.ro [revroum.lew.ro]

- 15. researchgate.net [researchgate.net]

- 16. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. eng.uc.edu [eng.uc.edu]

- 18. benchchem.com [benchchem.com]

- 19. rsc.org [rsc.org]

An In-Depth Technical Guide to 2-Chloroethylurea for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-Chloroethylurea, a significant chemical entity in the landscape of medicinal chemistry and pharmaceutical development. The document delineates its core physicochemical properties, including a molecular formula of C₃H₇ClN₂O and a molecular weight of approximately 122.55 g/mol .[1][2] Beyond these fundamental identifiers, this guide explores the compound's synthetic pathways, emphasizing modern, safer methodologies that avoid hazardous reagents like phosgene.[3][4]

A critical focus is placed on its role as a key starting material and structural motif in drug discovery. Notably, this compound is an essential precursor in the industrial synthesis of the nitrosourea anticancer agent Carmustine (BCNU).[5][6] The inherent reactivity of its chloroethyl moiety underpins the alkylating mechanism of these drugs, which form covalent cross-links in DNA, leading to cytotoxic effects.[7] Furthermore, the N-(2-chloroethyl)urea pharmacophore is actively investigated in the design of novel therapeutics targeting other cellular machinery, such as tubulin.[8] This guide provides detailed protocols for synthesis, analytical characterization, and critical safety information to support professionals engaged in research and development involving this versatile compound.

Core Physicochemical and Computed Properties

A precise understanding of a compound's properties is foundational to its application in a research setting. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇ClN₂O | [1][9] |

| Molecular Weight | 122.55 g/mol | [1][2] |

| CAS Number | 6296-42-0 | [1][9] |

| Synonyms | N-(2-Chloroethyl)urea, 1-(2-Chloroethyl)urea, β-Chloroethylurea | [1][9] |

| Appearance | Off-white solid | [2] |

| Melting Point | 200-207 °C | [9] |

| Boiling Point | 213 °C at 760 mmHg | [9] |

| Solubility | Soluble in methanol; sparingly soluble in water | [2][9] |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | [1][10] |

| XLogP3 | -0.4 | [10] |

Synthesis and Purification

The synthesis of this compound is a critical process for its use as a pharmaceutical intermediate. Modern synthetic strategies prioritize safety and efficiency.

Mechanistic Rationale

Historically, urea derivatives were often synthesized using the highly toxic and hazardous reagent phosgene.[4] Contemporary methods have largely replaced phosgene with safer carbonylating agents. One of the most effective and widely adopted reagents is 1,1'-carbonyldiimidazole (CDI).[3][4] The reaction proceeds by first activating the CDI with an amine (in this case, 2-chloroethylamine), which then readily reacts with a second amine equivalent to form the urea linkage. This approach is favored in both laboratory and industrial settings due to its high yield, mild reaction conditions, and, most importantly, the avoidance of phosgene.[11]

Experimental Protocol: Synthesis from 2-Chloroethylamine HCl

This protocol describes a robust method for synthesizing this compound using 1,1'-carbonyldiimidazole, adapted from procedures for analogous compounds.[11]

Materials:

-

2-Chloroethylamine hydrochloride

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

Isopropanol

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, suspend 2-chloroethylamine hydrochloride in anhydrous THF.

-

CDI Addition: To the stirred suspension, add CDI portion-wise over 30 minutes, ensuring the temperature does not exceed 30°C. An ice bath may be used for cooling if necessary.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Precipitation: To the resulting residue, add deionized water to precipitate the crude this compound.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any water-soluble impurities.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as isopropanol, to yield pure this compound as a white solid.

-

Drying: Dry the purified product under vacuum to a constant weight.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization and Quality Control

Confirming the structural identity and purity of synthesized this compound is a non-negotiable step in research and drug development. A combination of spectroscopic techniques provides a comprehensive analytical profile.[12]

Rationale for Spectroscopic Analysis

A multi-technique approach is essential for unambiguous structure elucidation. Mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of chlorine). NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. Finally, Infrared spectroscopy identifies the key functional groups present in the molecule.[12][13]

Expected Spectroscopic Signatures

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals:

-

A triplet corresponding to the two protons of the chloromethyl group (-CH₂-Cl).

-

A triplet for the two protons of the ethyl group adjacent to the urea nitrogen (-NH-CH₂-).

-

A broad singlet for the two protons of the terminal amine (-NH₂). The integration of these peaks should be in a 2:2:2 ratio.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display three signals:

-

One signal for the chloromethyl carbon (-CH₂-Cl).

-

One signal for the ethyl carbon adjacent to the nitrogen (-NH-CH₂-).

-

A downfield signal for the carbonyl carbon (C=O) of the urea group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands:

-

Strong, broad absorptions in the 3200-3400 cm⁻¹ region corresponding to the N-H stretching vibrations of the primary and secondary amine groups.

-

A strong, sharp absorption around 1650-1700 cm⁻¹ due to the C=O (carbonyl) stretching of the urea functional group.

-

A C-N stretching band in the fingerprint region.

-

A C-Cl stretching band typically found in the 600-800 cm⁻¹ range.

-

-

Mass Spectrometry (MS): The mass spectrum is a critical tool for confirmation.

-

The molecular ion (M⁺) peak should be observed at m/z ≈ 122.

-

Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak will be present at m/z ≈ 124, with an intensity ratio of approximately 3:1 relative to the M⁺ peak. This isotopic pattern is definitive evidence for the presence of a single chlorine atom in the molecule.[14]

-

Applications in Drug Discovery and Development

This compound is not merely a laboratory chemical; it is a compound of significant interest due to its utility as both a building block for established drugs and a pharmacophore for novel therapeutic agents.

Role as a Key Pharmaceutical Intermediate

The primary industrial application of this compound is as a key intermediate in the synthesis of Carmustine (BCNU).[5] Carmustine is a well-known nitrosourea anticancer drug used in the treatment of various malignancies, including brain tumors.[6][15] The synthesis involves the conversion of this compound or its bis-substituted analog into the final active nitrosourea compound. The chloroethyl group is fundamental to the drug's mechanism of action.

Use as a Pharmacophore in Novel Agent Design

The N-(2-chloroethyl)urea moiety is a powerful pharmacophore recognized for its ability to act as an alkylating agent. This reactivity is exploited in the design of new drug candidates. Research has shown that derivatives, such as N-phenyl-N'-(2-chloroethyl)ureas (CEUs), can function as potent antineoplastic agents by covalently binding to and disrupting the function of critical cellular proteins like β-tubulin, thereby inhibiting microtubule polymerization and arresting cell division. Other studies have explored CEU derivatives that can modulate the activity of thioredoxin-1, a protein involved in cellular redox signaling, presenting another avenue for anticancer therapy. The unique hydrogen bonding capabilities of the urea group also help in establishing specific interactions with biological targets, making it a versatile scaffold in drug design.[4][16]

Conceptual Mechanism of Action Pathway

Caption: Pathway from precursor to DNA cross-linking by Carmustine.

Safety, Handling, and Storage

Due to its reactivity and toxicological profile, this compound must be handled with appropriate precautions.

GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS06 (Skull and Crossbones) | [17] |

| Signal Word | Danger | [10][17] |

| Hazard Statement | H301: Toxic if swallowed | [10][17] |

| Precautionary Statements | P264, P270, P301+P310, P405, P501 | [17][18] |

Handling and Storage Recommendations

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or fumes.[18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[18]

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. For long-term stability, it is often stored in a freezer at or below -20°C under an inert atmosphere.[1][19]

-

Spills: In case of a spill, evacuate the area, prevent dust generation, and collect the material using appropriate methods for hazardous waste disposal.[20]

References

-

Molbase. (n.d.). 2-Chloroethyl urea. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,3-bis(2-chloroethyl)urea. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Chloroethyl)urea. National Center for Biotechnology Information. Retrieved from [Link]

-

Allmpus. (n.d.). CAS NO: 6296-42-0 | 1-(2-chloroethyl)urea. Retrieved from [Link]

- Safety Data Sheet. (2024). 1-(2-Chloroethyl)urea.

-

Fortin, S., et al. (2006). N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. ResearchGate. Retrieved from [Link]

-

Apicule. (n.d.). N-(2-Chloroethyl)urea (CAS No: 6296-42-0) API Intermediate Manufacturers. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Bis(2-chloroethyl)urea. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2017). WO2017154019A1 - An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea.

- Google Patents. (1983). US4384140A - 2-Chloroethyl urea derivatives.

- Google Patents. (2019). US20190169116A1 - Process for preparation of carmustine.

-

Fortin, J. S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. PubMed. Retrieved from [Link]

-

Kohn, K. W. (1977). Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. PubMed. Retrieved from [Link]

-

Popin, R. V., & Toti, K. S. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [Link]

-

Jagtap, A. D., et al. (2017). Ureas: Applications in Drug Design. PubMed. Retrieved from [Link]

-

ResearchGate. (2024). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

-

chemcomplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Organic Spectroscopy - Problems from Previous Years' Exams. Retrieved from [Link]

-

ResearchGate. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. allmpus.com [allmpus.com]

- 3. US20190169116A1 - Process for preparation of carmustine - Google Patents [patents.google.com]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apicule.com [apicule.com]

- 6. N,N'-bis-(2-Chloroethyl)urea | 2214-72-4 [amp.chemicalbook.com]

- 7. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. N-(2-Chloroethyl)urea | C3H7ClN2O | CID 240817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. lehigh.edu [lehigh.edu]

- 15. N,N'-bis-(2-Chloroethyl)urea | 2214-72-4 [chemicalbook.com]

- 16. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N-(2-クロロエチル)尿素 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. 6296-42-0|1-(2-Chloroethyl)urea|BLD Pharm [bldpharm.com]

- 20. chemicalbook.com [chemicalbook.com]

A-Z Guide to 2-Chloroethylurea: Structure, Synthesis, and Applications

A Technical Guide for Chemical Researchers and Pharmaceutical Development Professionals

Abstract

2-Chloroethylurea (CEU) is a reactive chemical intermediate of significant interest, primarily for its foundational role in the synthesis of various pharmacologically active compounds, most notably the nitrosourea class of anticancer agents. This guide provides an in-depth examination of this compound, covering its molecular structure, physicochemical properties, detailed synthesis protocols, reaction mechanisms, and principal applications. By integrating established chemical principles with practical, field-proven methodologies, this document serves as a comprehensive resource for scientists engaged in synthetic chemistry and drug discovery.

Molecular Structure and Physicochemical Properties

N-(2-Chloroethyl)urea is a simple yet highly functionalized molecule. Its structure consists of a urea backbone substituted with a 2-chloroethyl group. This chloroethyl moiety is the primary source of its reactivity, acting as an alkylating agent, while the urea group influences its solubility and hydrogen-bonding capabilities.

dot

Caption: 2D Molecular Structure of this compound.

The key physicochemical properties of this compound are summarized below, providing essential data for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 6296-42-0 | [1][2] |

| Molecular Formula | C₃H₇ClN₂O | [1] |

| Molecular Weight | 122.55 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 200-207 °C (decomposes) | [3] |

| Boiling Point | 213 °C at 760 mmHg | [3] |

| Water Solubility | Almost transparent | [1][3] |

| pKa | 13.28 ± 0.46 (Predicted) | [1] |

Synthesis of this compound: A Validated Protocol

The most common and reliable method for synthesizing this compound involves the reaction of 2-chloroethylamine hydrochloride with a cyanate salt, typically potassium cyanate, in an aqueous solution. This method is favored for its straightforward procedure, high yield, and readily available starting materials.

Synthesis Workflow

The overall process can be visualized as a simple, multi-step workflow from starting materials to the purified final product.

dot

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, providing clear steps and expected outcomes for verification.

Materials:

-

2-Chloroethylamine hydrochloride

-

Potassium cyanate (KOCN)

-

Deionized water

-

Diethyl ether (for washing)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloroethylamine hydrochloride in deionized water.

-

Reagent Addition: While stirring, add potassium cyanate to the solution in one portion.

-

Reaction: Heat the reaction mixture in a water bath at 60-70°C for approximately 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Crystallization: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for at least one hour to facilitate the crystallization of the product.

-

Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid sequentially with a small amount of ice-cold deionized water to remove any remaining inorganic salts, followed by a wash with cold diethyl ether to aid in drying.

-

Drying: Dry the purified this compound in a vacuum oven at a temperature below 50°C to a constant weight.

Reaction Mechanism

Understanding the underlying mechanism is key to optimizing reaction conditions and troubleshooting potential issues. The synthesis proceeds via a nucleophilic addition pathway.

dot

Caption: Reaction mechanism for the synthesis of this compound.

Causality Explained:

-

In the aqueous solution, potassium cyanate exists in equilibrium with isocyanic acid (HNCO).

-

The primary amine of 2-chloroethylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group in isocyanic acid.

-

This nucleophilic addition forms an unstable intermediate which rapidly undergoes tautomerization to yield the stable urea product, this compound.

Applications in Drug Development

The primary and most significant application of this compound is its role as a key precursor in the synthesis of N-(2-chloroethyl)-N-nitrosoureas (CENUs).[4][5] CENUs are a class of potent alkylating agents used in cancer chemotherapy.[5]

Pathway to Nitrosourea Anticancer Agents

The conversion of this compound to a CENU, such as Carmustine (BCNU), involves a critical nitrosation step. This transformation introduces the N-nitroso group, which is essential for the compound's cytotoxic activity.[5][6]

dot

Caption: Role of this compound as a precursor to nitrosourea drugs.

Mechanistic Insight: The resulting N-nitrosourea compounds are chemically unstable under physiological conditions. They decompose to form a 2-chloroethyl carbonium ion, a highly reactive electrophile.[5] This cation readily alkylates nucleophilic sites on DNA bases, leading to interstrand cross-links.[5][7] These cross-links prevent DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.[8] Prominent drugs synthesized from chloroethyl-containing precursors include Carmustine (BCNU), Lomustine (CCNU), and Chlorozotocin.[5][9]

Beyond nitrosoureas, various derivatives of this compound have been explored for their potential as antineoplastic agents, targeting proteins like tubulin or thioredoxin-1.[10][11][12]

Safety and Handling

This compound and its precursors are hazardous materials and must be handled with appropriate safety precautions.

-

Handling: Always handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Toxicity: Classified as acutely toxic if swallowed.[2] Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a pivotal molecule in medicinal chemistry, serving as an indispensable building block for the synthesis of life-saving nitrosourea anticancer drugs. Its synthesis is well-established and relies on fundamental principles of nucleophilic addition. A thorough understanding of its structure, properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and professionals working in the field of drug development and organic synthesis. The continued exploration of its derivatives may yet yield novel therapeutic agents with improved efficacy and safety profiles.

References

-

Imbach, J. L., et al. (1985). New Cysteamine (2-chloroethyl)nitrosoureas. Synthesis and Preliminary Antitumor Results. Journal of Medicinal Chemistry, 28(9), 1346-50. [Link]

-

Motejlek, A., et al. (1999). Synthesis and Cytotoxic Activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates. Anticancer Drugs, 10(10), 903-9. [Link]

-

Kakoulidou, E., et al. (1993). Synthesis and Antitumor Activity of Some New 2-chloroethylnitrosoureas. Archiv der Pharmazie, 326(8), 451-6. [Link]

-

Apicule. N-(2-Chloroethyl)urea (CAS No: 6296-42-0) API Intermediate Manufacturers. [Link]

- Google Patents.

-

PubChem. 1,3-Bis(2-chloroethyl)urea. [Link]

-

National Toxicology Program. (2021). Nitrosoureas. 15th Report on Carcinogens. [Link]

-

Lown, J. W., & Chauhan, S. M. (1981). Mechanism of action of (2-haloethyl)nitrosoureas on DNA. Isolation and reactions of postulated 2-(alkylimino)-3-nitrosooxazolidine intermediates. Journal of Medicinal Chemistry, 24(3), 270-9. [Link]

-

PubChem. 1-(2-Chloroethyl)-1-nitrosourea. [Link]

-

Batist, G., et al. (2009). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British Journal of Cancer, 100(5), 770-7. [Link]

-

Gaudreault, R. C., et al. (1988). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Journal of Medicinal Chemistry, 31(7), 1293-7. [Link]

-

Tong, W. P., et al. (1982). Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA. Cancer Research, 42(8), 3102-5. [Link]

- Google Patents.

-

Fortin, S., et al. (2007). N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. Bioorganic & Medicinal Chemistry Letters, 17(1), 253-258. [Link]

-

Zeller, W. J., & Eisenbrand, G. (1981). Examination of newly synthesized 2-chloroethyl-nitrosoureas on rat leukemia L 5222. Oncology, 38(1), 39-42. [Link]

-

Gujarat Pollution Control Board. Manufacturing Process. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. N-(2-Chloroethyl)urea AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. Synthesis and cytotoxic activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. US20190169116A1 - Process for preparation of carmustine - Google Patents [patents.google.com]

- 7. Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N,N'-bis-(2-Chloroethyl)urea | 2214-72-4 [amp.chemicalbook.com]

- 9. apicule.com [apicule.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Bifurcated Blade: A Technical Guide to the Alkylating Mechanisms of 2-Chloroethylurea

Abstract: 2-Chloroethylureas (CEUs) represent a class of "soft" alkylating agents whose cytotoxic effects are rooted in their ability to covalently modify crucial biological macromolecules. While structurally simpler than their extensively studied nitrosourea counterparts (CENUs), their mechanism of action is multifaceted, proceeding through distinct reactive intermediates that target cellular DNA. This guide provides an in-depth exploration of the core mechanisms by which 2-chloroethylurea functions as a DNA alkylating agent. We will dissect the generation of its key electrophilic intermediates—the aziridinium ion and putative vinyl species—and trace their subsequent reactions with DNA to form mono-adducts and the highly cytotoxic interstrand cross-links (ICLs). Furthermore, we will examine the cellular responses to this induced damage, key resistance pathways, and present validated experimental protocols for researchers investigating these compounds.

Section 1: The Electrophilic Core - Generation of Reactive Intermediates

The bioactivity of this compound is entirely dependent on its chemical transformation into highly reactive electrophiles under physiological conditions. Unlike CENUs, which undergo complex decomposition, the reactivity of the CEU moiety is primarily driven by the inherent instability of the 2-chloroethyl group. This leads to the formation of at least two distinct reactive species.

Pathway A: Aziridinium Ion Formation (Intramolecular Cyclization)

The canonical pathway for alkylation by 2-chloroethyl compounds involves an intramolecular SN2 reaction. A lone pair of electrons on the urea nitrogen attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a strained, three-membered cyclic cation known as an aziridinium ion.[1][2][3] This highly electrophilic intermediate is readily attacked by cellular nucleophiles.

This process is critical because it converts a relatively weak alkylating agent into a potent one. The formation of the strained ring makes it highly susceptible to ring-opening, driving the subsequent alkylation of biological targets.[4][5]

Caption: Pathway A: Formation of the reactive aziridinium ion.

Pathway B: Dehydrochlorination and Vinyl Intermediate Formation

An alternative, though less characterized, pathway involves the elimination of hydrogen chloride (dehydrochlorination) from the 2-chloroethyl moiety to form a vinyl group.[6][7] This reaction would convert this compound into vinyl urea. Subsequently, this intermediate could rearrange or react to form vinyl isocyanate. Both vinyl urea and vinyl isocyanate are Michael acceptors, capable of reacting with nucleophiles in a different manner than the aziridinium ion. This pathway is analogous to the metabolic activation of vinyl chloride, which is known to form promutagenic etheno-DNA adducts.[8][9][10]

Caption: Pathway B: Putative formation of a vinyl intermediate.

Section 2: The Primary Cellular Target - DNA Alkylation and Cross-Linking

The ultimate cytotoxic effect of this compound as a DNA alkylating agent stems from the covalent lesions it creates. These adducts disrupt the structure and function of DNA, blocking critical processes like replication and transcription.

Mechanism 1: Chloroethylation and Interstrand Cross-Link (ICL) Formation

The most critical series of events for cytotoxicity begins with the alkylation of a guanine base in DNA by the aziridinium ion. While the N7 position is the most nucleophilic site on guanine, alkylation at the O6 position is considered the key initiating lesion for the most potent cytotoxic effect.[11]

This initial reaction forms an O6-(2-chloroethyl)guanine monoadduct. This adduct is a stable but reactive precursor.[12][13] In a second, slower step, the terminal chlorine of the adduct is displaced by a nucleophilic site on the opposite DNA strand, typically the N1 position of a cytosine. This creates a covalent 1-(N3-deoxycytidyl), 2-(N1-deoxyguanosinyl)ethane bridge, known as an interstrand cross-link (ICL).[6][8][11] ICLs are particularly lethal lesions as they physically prevent the separation of the DNA strands, which is a prerequisite for both replication and transcription.[8][14]

Caption: The two-step mechanism of DNA interstrand cross-link (ICL) formation.

Summary of DNA Adducts

The various reactive intermediates generated from this compound can lead to a spectrum of DNA lesions, each with different biological consequences.

| Adduct Type | Precursor Intermediate | Primary DNA Target Site | Cytotoxic Potential | Reference(s) |

| O6-(2-chloroethyl)guanine | Aziridinium Ion | O6 of Guanine | High (ICL Precursor) | [11] |

| N7-(2-chloroethyl)guanine | Aziridinium Ion | N7 of Guanine | Moderate | [15][16] |

| Interstrand Cross-Link (ICL) | O6-(2-chloroethyl)guanine | Guanine(O6) <> Cytosine(N1) | Very High | [6][8] |

| N2,3-Ethenoguanine | Vinyl Intermediate | N2 and N3 of Guanine | High (Promutagenic) | [8][10][17] |

| Carbamoyl-cytidine | Isocyanate Intermediate | N4 of Cytidine | Moderate | [18] |

Section 3: Cellular Response and Resistance

The introduction of covalent adducts into the genome triggers a complex network of cellular signaling pathways designed to address the damage. The ultimate fate of the cell—survival, senescence, or apoptosis—depends on the extent of the damage and the cell's capacity for repair.

DNA Damage Response (DDR) and Cell Cycle Arrest

The bulky lesions and ICLs formed by this compound are potent blockers of DNA replication forks.[8] This stalling activates the DNA Damage Response (DDR) pathway, primarily mediated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR activation leads to the phosphorylation of downstream kinases like CHK1, which in turn orchestrates an S-phase cell cycle arrest. This provides the cell with time to attempt repair of the damage before proceeding with DNA synthesis. If the damage is too extensive and cannot be repaired, the DDR can signal for the initiation of apoptosis.[8][19]

Caption: Simplified DNA Damage Response (DDR) to CEU-induced lesions.

The MGMT Resistance Pathway

A primary mechanism of cellular resistance to chloroethylating agents is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[12][20] MGMT is a "suicide enzyme" that directly reverses alkylation at the O6 position of guanine. It scans the DNA for adducts and, upon finding an O6-chloroethylguanine lesion, transfers the chloroethyl group to one of its own cysteine residues. This action directly repairs the DNA lesion, preventing the formation of the lethal ICL.[8] However, this transfer is irreversible and inactivates the MGMT protein, which is then targeted for degradation. Therefore, high levels of MGMT expression in tumor cells can rapidly deplete the precursor lesions and confer significant drug resistance.

Section 4: Experimental Methodologies

Studying the mechanism of this compound requires robust methods to detect and quantify its effects on DNA. Below are protocols for two fundamental assays.

Protocol 1: Detection of DNA Interstrand Cross-Links by Alkaline Elution

Principle: This technique measures the rate at which single-stranded DNA passes through a filter under denaturing (alkaline) conditions.[21][22] Large, intact DNA is retained on the filter, while smaller fragments pass through. ICLs prevent strand separation, causing the DNA to behave as a much larger molecule, thus slowing its elution. To specifically measure ICLs, a fixed amount of single-strand breaks are first introduced (e.g., by a low dose of X-rays) to allow non-cross-linked DNA to elute. A decrease in the elution rate compared to the irradiated control indicates the presence of ICLs.[14][23]

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat with various concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle-treated control.

-

Induction of Strand Breaks: After treatment, place cells on ice and irradiate with a low dose of X-rays (e.g., 3 Gy) to introduce a quantifiable number of single-strand breaks. Keep a non-irradiated, drug-treated control to assess for drug-induced breaks.

-

Cell Lysis: Load a suspension of the treated cells (approx. 0.5 x 106 cells) onto a polycarbonate filter (2.0 µm pore size) in a filter holder.

-

Lysis: Lyse the cells directly on the filter by slowly passing a lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0) through the filter. An optional proteinase K digestion step can be included to distinguish between DNA-DNA and DNA-protein cross-links.[21]

-

Elution: Wash the filter with a wash solution (e.g., 0.02 M EDTA, pH 10.0). Begin the elution by pumping an alkaline buffer (e.g., tetrapropylammonium hydroxide-EDTA, pH 12.1) through the filter at a constant, slow flow rate (e.g., 0.03-0.04 mL/min).

-

Fraction Collection: Collect fractions of the eluate at regular time intervals (e.g., every 90 minutes) for up to 15 hours.

-

Quantification: After elution, recover the DNA remaining on the filter. Quantify the amount of DNA in each collected fraction and on the filter using a sensitive fluorescent DNA-binding dye (e.g., Hoechst 33258).[12]

-

Data Analysis: Plot the fraction of DNA remaining on the filter versus the fraction of control DNA eluted. A slower elution rate (shift to the right) compared to the irradiated control indicates the presence of ICLs.

Caption: Workflow for the alkaline comet assay.

Conclusion

The mechanism of action of this compound as a DNA alkylating agent is a compelling example of bioactivation, where a relatively stable parent compound is converted into potent electrophiles within the cellular environment. Its cytotoxicity is driven by a dual-pronged assault on the genome, primarily through the formation of highly toxic DNA interstrand cross-links via an aziridinium ion intermediate, and potentially through promutagenic etheno adducts arising from a vinyl intermediate. Understanding this bifurcated mechanism, the resulting cellular responses, and the validated methods to study them is crucial for researchers in oncology and drug development. This knowledge enables the rational design of new analogues, the prediction of resistance mechanisms, and the development of combination therapies that can exploit the specific vulnerabilities created by this class of DNA-damaging agents.

References

- Lown, J. W., & Mehta, R. (1977). Studies on the mechanism of action of nitrosoureas. Evidence for a new mechanism of cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea.

- DeLarco, J. E., & Richardson, W. L. (1992). Rapid Detection of DNA-interstrand and DNA-protein Cross-Links in Mammalian Cells by Gravity-Flow Alkaline Elution. Carcinogenesis, 13(4), 551-555.

- Swaroop, M., & El-Khamisy, S. F. (2015). Applicability of the Alkaline Elution Procedure as Modified for the Measurement of DNA Damage and Its Repair in Nonradioactively Labeled Cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 776, 106-114.

- Speit, G., & Rothfuss, A. (2012). A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay. Methods in Molecular Biology, 817, 195-207.

- Collins, A. R., et al. (2022). Measuring DNA modifications with the comet assay: a compendium of protocols.

- Tice, R. R., Agurell, E., Anderson, D., Burlinson, B., Hartmann, A., Kobayashi, H., Miyamae, Y., Rojas, E., Ryu, J. C., & Sasaki, Y. F. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and Molecular Mutagenesis, 35(3), 206-221.

- Liao, W., McNutt, M. A., & Zhu, W. G. (2009). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments, (29), 1246.

- Robins, P., Harris, A. L., Goldsmith, I., & Lindahl, T. (1983). Cross-linking of DNA induced by chloroethylnitrosourea is prevented by O6-methylguanine-DNA methyltransferase. Nucleic Acids Research, 11(21), 7743-7758.

- Kaina, B., Christmann, M., Naumann, S., & Roos, W. P. (2017). Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling.

- Swenberg, J. A., Fedtke, N., Fennell, T. R., & Walker, V. E. (1992). Relationships between carcinogen exposure, DNA adducts and carcinogenesis.

- Bodell, W. J., & Pongracz, K. (1991). Detection of N7-(2-hydroxyethyl)guanine adducts in DNA and 9L cells treated with 1-(2-chloroethyl)-1-nitrosourea. Cancer Research, 51(19), 5138-5142.

- Johnson, F., & Grollman, A. P. (1989).

- Wanner, M. J., & Koomen, G. J. (1991). Synthesis of the aziridinium ion of 2-chloroethyl diethylamine and subsequent reaction with nucleophiles. Tetrahedron, 47(45), 9449-9456.

- Spanswick, V. J., & Hartley, J. A. (2012). Assessment of DNA interstrand crosslinks using the modified alkaline comet assay. Methods in Molecular Biology, 817, 105-115.

- Munzer, J. S., Jones, S. K., O'Neill, J. P., Hartshorn, J. N., & Robison, S. H. (1988). Detection of DNA damage and repair by alkaline elution using human lymphocytes.

- Kumar, A., et al. (2008). Isocyanates induces DNA damage, apoptosis, oxidative stress, and inflammation in cultured human lymphocytes. Journal of Biochemical and Molecular Toxicology, 22(6), 429-440.

- Kohn, K. W., Ewig, R. A., Erickson, L. C., & Zwelling, L. A. (1981). Measurement of strand breaks and cross-links in DNA by alkaline elution. Handbook of Experimental Pharmacology, 57, 181-203.

- La, D. K., & Swenberg, J. A. (1990). Vinyl chloride-induced DNA adducts. II: Formation and persistence of 7-(2'-oxoethyl)guanine and N2,3-ethenoguanine in rat tissue DNA. Carcinogenesis, 11(8), 1287-1293.

- Yen, T. Y., Christova-Gueoguieva, N. I., Scheller, N., Holt, S., Swenberg, J. A., & Charles, M. J. (1996). Quantitative analysis of the DNA adduct N2,3-ethenoguanine using liquid chromatography/electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 31(11), 1271-1276.

- Lee, C. H. (2020). Synthetic Applications of Aziridinium Ions. Molecules, 25(17), 3986.

- Ludlum, D. B., & Tong, W. P. (1981). Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA.

- Lerman, L. S. (1961). Structural considerations in the interaction of DNA and acridines. Journal of Molecular Biology, 3, 18-30.

- Brookes, P., & Lawley, P. D. (1961). The reaction of mono- and di-functional alkylating agents with nucleic acids. Biochemical Journal, 80(3), 496-503.

-

Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]

-

Encyclopedia.pub. (n.d.). Synthetic Applications of Aziridinium Ions. Retrieved from [Link]

-

JoVE. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Retrieved from [Link]

- Liao, P. C., et al. (2001). Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 36(3), 336-343.

- Fortin, J. S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477-7488.

-

MDPI. (2024). Qualitative and Quantitative Analysis of Chemical Components in Yinhua Pinggan Granule with High-Performance Liquid Chromatography Coupled with Q-Exactive Mass Spectrometry. Retrieved from [Link]

- Schaber, P. M., et al. (2019). Thermodynamics and reaction mechanism of urea decomposition. Physical Chemistry Chemical Physics, 21(13), 6902-6921.

-

IAEA-INIS. (1975). Radiation-induced polymerization of vinyl chloride in urea canal complex as studied by broad line NMR. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Thermodynamics and reaction mechanism of urea decomposition. Retrieved from [Link]

-

Tohoku University Repository. (2017). Dehydrochlorination of poly(vinyl chloride) with Ca(OH)2 in ethylene glycol and the effect of ball milling. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decomposition of N-(2-chloroethyl)-N-nitrosoureas in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Vinyl chloride-induced DNA adducts. II: Formation and persistence of 7-(2'-oxoethyl)guanine and N2,3-ethenoguanine in rat tissue DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Applicability of the alkaline elution procedure as modified for the measurement of DNA damage and its repair in nonradioactively labeled cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Detection of N7-(2-hydroxyethyl)guanine adducts in DNA and 9L cells treated with 1-(2-chloroethyl)-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]